Home > Products > Screening Compounds P128925 > N-Nitrosopazopanib
N-Nitrosopazopanib -

N-Nitrosopazopanib

Catalog Number: EVT-13971990
CAS Number:
Molecular Formula: C21H22N8O3S
Molecular Weight: 466.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Nitrosopazopanib is derived from pazopanib, a well-known tyrosine kinase inhibitor utilized in cancer treatments, particularly for advanced renal cell carcinoma and soft tissue sarcomas . The compound falls under the broader classification of nitrosamines, which are known for their potential carcinogenic properties.

Synthesis Analysis

The synthesis of N-Nitrosopazopanib involves several steps:

  1. Starting Materials: The process begins with 2-methyl-5-nitrobenzene sulfonamide as the primary raw material.
  2. Reaction Conditions: The synthesis typically requires mild reaction conditions, utilizing solvents like tetrahydrofuran and catalysts such as lithium chloride and sodium hydrogen .
  3. Procedure:
    • The starting material is reacted with nitrous acid to form the nitroso derivative.
    • Subsequent reduction steps may involve palladium on carbon as a catalyst to convert nitro groups into amino groups, facilitating further reactions to form the final compound .

Technical Details

The synthesis method emphasizes the importance of controlling reaction conditions to maximize yield and purity. For instance, using sodium hydrogen as a catalyst has been shown to improve yields significantly compared to traditional methods .

Structural Data

  • Molecular Formula: C21H22N8O3S
  • Molecular Weight: 466.5 g/mol
  • Functional Groups: The compound contains sulfonamide, nitroso, and various nitrogen-rich heterocycles which contribute to its biological activity .
Chemical Reactions Analysis

N-Nitrosopazopanib can participate in various chemical reactions typical for nitrosamines:

  1. Decomposition Reactions: Under certain conditions, it may decompose to release nitrogen oxides.
  2. Reduction Reactions: It can be reduced back to its corresponding amino compound under catalytic conditions.
  3. Reactivity with Nucleophiles: The nitroso group can react with nucleophiles, potentially leading to new derivatives or complexes .

Technical Details

The stability and reactivity of N-Nitrosopazopanib are influenced by environmental factors such as pH and temperature, which can affect its decomposition rate and reactivity profile.

Mechanism of Action

N-Nitrosopazopanib's mechanism of action is primarily linked to its parent compound pazopanib. As a tyrosine kinase inhibitor, it interferes with signaling pathways that promote tumor growth and angiogenesis:

  1. Inhibition of Tyrosine Kinases: It targets specific kinases involved in tumor cell proliferation and survival.
  2. Impact on Angiogenesis: By inhibiting vascular endothelial growth factor receptors, it reduces blood supply to tumors, thereby limiting their growth .

Data on Mechanism

Studies have shown that pazopanib effectively inhibits tumor growth in preclinical models, suggesting that N-Nitrosopazopanib may retain similar biological activities due to structural similarities .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: N-Nitrosopazopanib's stability can be compromised under light or heat exposure due to its nitroso group.
  • Reactivity: As a nitrosamine, it is reactive towards nucleophiles and can undergo various transformations depending on conditions .
Applications

N-Nitrosopazopanib has potential applications primarily in scientific research related to cancer therapeutics due to its structural relation to pazopanib. It may serve as a model compound for studying the effects of nitrosamines in biological systems or for developing new therapeutic agents targeting similar pathways.

Scientific Uses

  1. Cancer Research: Investigating its efficacy in inhibiting tumor growth compared to pazopanib.
  2. Toxicology Studies: Understanding the carcinogenic potential associated with nitrosamines.
  3. Pharmacological Studies: Exploring modifications of the compound for enhanced therapeutic effects or reduced toxicity profiles .
Introduction to N-Nitrosopazopanib in Pharmaceutical Research

Role of Nitrosamine Impurities in Drug Development

Nitrosamine impurities emerged as a critical concern in pharmaceutical development following the 2018 detection of N-nitrosodimethylamine (NDMA) in angiotensin II receptor blockers (sartans), prompting global regulatory actions [2] [6]. These compounds are classified as probable human carcinogens based on robust animal studies, indicating that long-term exposure above certain thresholds may elevate cancer risk [2] [9]. The formation mechanisms of nitrosamines like N-Nitrosopazopanib involve complex chemical pathways, primarily the reaction between nitrosating agents (e.g., nitrites, nitrogen oxides) and secondary amines present in active pharmaceutical ingredients (APIs) or excipients under specific manufacturing or storage conditions [3] [6]. Regulatory agencies emphasize that nitrosamines can originate from multiple sources:

  • API synthesis: Reagents, solvents, catalysts, and recovered materials containing nitrosatable amines [6]
  • Degradation pathways: Chemical changes during storage or from interaction with packaging materials [9]
  • Cross-contamination: Shared manufacturing equipment or contaminated raw materials [6]

The toxicological significance of nitrosamines necessitates rigorous analytical control strategies throughout the drug lifecycle. For N-Nitrosopazopanib, this requires understanding its formation kinetics and stability profile, which differ substantially from its parent compound [6] [9]. Regulatory frameworks mandate that marketing authorization holders implement risk evaluation protocols using quality risk management principles (ICH Q9) to identify potential nitrosamine formation routes specific to each drug's chemistry [2] [6]. This proactive approach has transformed pharmaceutical development, placing greater emphasis on impurity fate mapping and genotoxic risk assessment early in process design.

Table 1: Fundamental Chemical Properties of N-Nitrosopazopanib

PropertySpecificationSource
Molecular FormulaC₂₁H₂₂N₈O₃S [1] [3] [4]
Molecular Weight466.52 g/mol [1] [3]
CAS Registry NumberNot assigned [1] [5]
IUPAC Name5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)(nitroso)amino)-2-methylbenzenesulfonamide [3] [4]
CategoryNitrosamine Drug Substance Related Impurity (NDSRI) [6] [9]
Therapeutic OriginDerived from Pazopanib (VEGFR inhibitor) [7] [8]

Pazopanib as a Parent Compound: Relevance of Nitroso Derivatives

Pazopanib hydrochloride, marketed as Votrient®, functions as a multikinase angiogenesis inhibitor targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptors (PDGFR-α/β), and c-Kit tyrosine kinases [7] [8]. Its mechanism involves inhibiting tumor angiogenesis and suppressing cancer cell proliferation by blocking key signaling pathways [8]. The molecular structure contains multiple secondary amine moieties, particularly the dimethylamino and indazolyl groups, which serve as potential sites for nitrosation reactions that yield N-Nitrosopazopanib [3] [10].

The structural vulnerability of pazopanib to nitrosation stems from:

  • Electron-rich secondary amine groups susceptible to electrophilic attack by nitrosating agents
  • Presence of aromatic systems that may stabilize the resulting nitrosamine
  • Steric accessibility of the reactive amine sites within the molecule

Analytical characterization of N-Nitrosopazopanib requires sophisticated chromatographic methods and mass spectrometric detection due to its structural complexity and low acceptable intake limits [3] [4]. Suppliers provide this impurity as a high-purity reference standard (typically >95% purity) accompanied by comprehensive characterization data, including HPLC chromatograms, mass spectra, and nuclear magnetic resonance (NMR) profiles for analytical method development and validation [1] [4]. The chemical reactivity of the nitroso group in N-Nitrosopazopanib differs fundamentally from pazopanib's pharmacological activity, as the derivative lacks the parent compound's targeted kinase inhibition while potentially exhibiting undesirable genotoxicity associated with nitrosamines [6] [9]. This distinction necessitates strict control strategies during pazopanib manufacturing, including assessment of raw materials for nitrite contamination, evaluation of water sources, and monitoring of recycling processes for solvents and catalysts [6] [10].

Regulatory Frameworks Governing Nitrosamine Analysis in APIs

The regulatory landscape for nitrosamine impurities evolved rapidly following initial detections in sartans, with significant developments from the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA). The EMA issued guidance under Article 5(3) of Regulation (EC) No 726/2004, mandating marketing authorization holders to conduct comprehensive risk assessments for nitrosamine impurities in human medicinal products [2] [6]. This framework requires manufacturers to:

  • Evaluate potential root causes in API synthesis and finished product manufacturing
  • Implement mitigation strategies for identified risks
  • Perform analytical testing using validated methods with appropriate detection limits
  • Establish corrective actions when limits are exceeded [2]

The FDA's guidance "Control of Nitrosamine Impurities in Human Drugs" introduced the Carcinogenic Potency Categorization Approach (CPCA) for establishing Acceptable Intake (AI) limits for Nitrosamine Drug Substance Related Impurities (NDSRIs) like N-Nitrosopazopanib [6] [9]. This scientifically advanced framework categorizes nitrosamines into Potency Categories 1-5 based on their structural features and presumed metabolic activation via α-hydroxylation, eliminating the need for direct carcinogenicity data for each compound [6]. For N-Nitrosopazopanib, regulatory agencies would establish its AI limit by:

  • Determining its potency category based on molecular structure
  • Applying the corresponding AI threshold (e.g., 26 ng/day for Category 3)
  • Requiring analytical methods with detection limits below the established AI [9]

Table 2: Key Regulatory Milestones for Nitrosamine Impurity Control

DateAgencyGuidance DocumentKey Provisions
2020EMAEMA/409815/2020 Q&AMandatory risk assessment for chemical and biological products; Defined root causes and testing requirements [2]
2023 (Updated)FDAControl of Nitrosamine Impurities in Human DrugsIntroduced CPCA for NDSRIs; Established AI limits based on potency categories [6] [9]
2023FDARecommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related ImpuritiesDetailed safety assessment framework for NDSRIs; Implementation timelines for manufacturers [9]
2024 (Revised)FDAControl of Nitrosamine Impurities in Human DrugsUpdated detection and prevention strategies; Compliance timelines [9]

Manufacturers must employ validated analytical methods capable of detecting N-Nitrosopazopanib at trace levels, typically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with appropriate sample preparation techniques [4] [6]. The analytical challenges include:

  • Achieving sufficient sensitivity for low AI limits (often in parts-per-billion range)
  • Ensuring specificity from complex matrices
  • Maintaining compound stability during analysis
  • Demonstrating robustness across different manufacturing batches [6] [9]

Regulatory compliance requires continual method refinement as analytical technology advances and regulatory expectations evolve. The timeline for implementation requires manufacturers to complete risk assessments, confirmatory testing, and necessary process changes within defined regulatory deadlines to ensure patient safety while maintaining drug supply [6] [9].

Properties

Product Name

N-Nitrosopazopanib

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]-nitrosoamino]-2-methylbenzenesulfonamide

Molecular Formula

C21H22N8O3S

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C21H22N8O3S/c1-13-5-6-16(12-19(13)33(22,31)32)29(26-30)21-23-10-9-20(24-21)27(3)15-7-8-17-14(2)28(4)25-18(17)11-15/h5-12H,1-4H3,(H2,22,31,32)

InChI Key

UQNZVQUMTPRFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)N=O)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.